molecular formula C12H21NO3 B1432699 Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate CAS No. 1448246-69-2

Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B1432699
CAS No.: 1448246-69-2
M. Wt: 227.3 g/mol
InChI Key: RAJZCIOEJRDKLT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1448246-69-2 . It has a molecular weight of 227.3 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-9(14)7-10-5-6-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 227.3 .

Scientific Research Applications

Asymmetric Synthesis of N-heterocycles

Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate and its derivatives have been extensively explored in the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines. These compounds serve as key intermediates in the synthesis of structurally diverse molecules with potential therapeutic applications. The utilization of chiral auxiliaries like tert-butanesulfinamide has been particularly highlighted for enabling enantioselective transformations, offering a versatile approach to access these valuable heterocyclic scaffolds (Philip et al., 2020).

Role in Pyrrolidine-Based Drug Discovery

Pyrrolidine rings, to which this compound is closely related, are prominent in drug discovery due to their presence in numerous biologically active compounds. The saturated nature and sp3 hybridization of the pyrrolidine ring contribute significantly to the stereochemistry and 3D shape of pharmaceuticals, impacting their biological activity and interaction with biological targets. This has led to the development of numerous pyrrolidine-based compounds with varied biological profiles, demonstrating the importance of this scaffold in medicinal chemistry (Li Petri et al., 2021).

Environmental Impact and Biodegradation Studies

While not directly related to this compound, studies on related tert-butyl compounds, such as methyl tert-butyl ether (MTBE), provide insights into the environmental behavior, fate, and potential biodegradation pathways of tert-butyl-containing compounds. Research in this area focuses on understanding the mechanisms of biodegradation, environmental persistence, and the development of remediation strategies for tert-butyl-based pollutants, contributing to a broader understanding of the environmental impact of such compounds (Fiorenza & Rifai, 2003).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing the vapors, to wear protective gloves, and to wash thoroughly after handling .

Properties

IUPAC Name

tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)7-10-5-6-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJZCIOEJRDKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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